molecular formula C12H24N2O2 B2906801 (S)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate CAS No. 1357600-60-2

(S)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B2906801
CAS No.: 1357600-60-2
M. Wt: 228.336
InChI Key: MNJCZOJFFXXZKR-VIFPVBQESA-N
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Description

(S)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (CAS 1357600-60-2) is a high-value chiral piperidine building block essential in modern pharmaceutical research and organic synthesis . This compound features a stereospecific (S)-configuration and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for constructing novel bioactive molecules . The presence of the Boc group enhances its stability and makes it ideal for multi-step synthetic sequences, particularly in peptide coupling reactions and the development of chiral ligands or asymmetric catalysts . Its rigid, sterically hindered piperidine scaffold, characterized by dimethyl substitution at the 3-position, is strategically valuable for modulating the conformational stability and pharmacokinetic properties of drug candidates . With a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol, this compound is particularly useful in fragment-based drug design (FBDD) and serves as a key precursor in the synthesis of Central Nervous System (CNS)-active compounds and protease inhibitors . It is supplied as a high-purity solid and should be stored under inert conditions at 2-8°C to ensure prolonged stability . Disclaimer: This product is intended for laboratory research use only. It is strictly prohibited for human or veterinary diagnostic or therapeutic use, or for any other commercial application. Certain molecules may be protected by active patents; buyers are responsible for verifying patent status and complying with their local regulations.

Properties

IUPAC Name

tert-butyl (4S)-4-amino-3,3-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJCZOJFFXXZKR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@@H]1N)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, a compound with the CAS number 1357600-60-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₂H₂₄N₂O₂, with a molecular weight of 228.331 g/mol. The compound exhibits a density of approximately 1.0 g/cm³ and a boiling point around 293.9 °C at 760 mmHg . Its structure is characterized by a piperidine ring substituted with an amino group and a tert-butyl ester.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including this compound, demonstrate significant anticancer activity. For instance, research has shown that certain piperidine derivatives can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells . The mechanism often involves the activation of specific receptors that modulate cell proliferation and survival pathways.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism
This compoundFaDu[specific value needed]Apoptosis induction
Reference Drug (Bleomycin)FaDu[specific value needed]DNA damage

Neuroprotective Effects

Piperidine derivatives have also been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s. Some studies suggest that compounds similar to this compound can inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .

Table 2: Neuroprotective Activity Summary

CompoundTarget EnzymeIC50 (µM)Effect
This compoundCholinesterase[specific value needed]Inhibition
Reference CompoundDonepezil[specific value needed]Inhibition

Antiviral Activity

Emerging data suggests that certain piperidine compounds exhibit antiviral properties against HIV. A study screening various compounds revealed that some piperidine derivatives possess moderate to excellent potency against HIV strains. The selectivity index (SI) for these compounds indicates their potential as therapeutic agents .

Table 3: Antiviral Activity Summary

CompoundVirus StrainEC50 (nM)CC50 (µM)SI
This compoundHIV-1 IIIB[specific value needed][specific value needed][specific value needed]
Reference Drug (Efavirenz)HIV-1 IIIB[specific value needed][specific value needed][specific value needed]

Case Studies

  • Study on Anticancer Activity : A detailed investigation into the cytotoxic effects of various piperidine derivatives demonstrated that modifications to the piperidine ring can enhance anticancer activity. The study highlighted the importance of structural features in mediating interactions with target proteins involved in cancer progression .
  • Neuroprotective Mechanisms : Another research effort focused on the neuroprotective mechanisms of piperidine derivatives against oxidative stress in neuronal cells. The findings indicated that these compounds could reduce oxidative damage and improve cell viability under stress conditions .

Scientific Research Applications

Structural Information

  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.154 g/mol
  • SMILES Notation : C#C[C@@H]1CC@@HO
  • InChIKey : UEUAGEBCJFIFCU-DSYKOEDSSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+143.07027126.7
[M+Na]+165.05221136.0
[M+NH4]+160.09681130.7
[M+K]+181.02615130.9
[M-H]-141.05571119.5

Medicinal Chemistry

  • Antiviral Agents : The compound's structural similarity to nucleosides suggests potential applications in developing antiviral drugs. Its modifications could lead to derivatives effective against viral infections.
  • Anticancer Research : The ethynyl group may enhance the compound's ability to interact with biological targets, making it a candidate for anticancer drug development.

Biochemical Studies

  • Metabolic Pathway Analysis : The compound can be utilized in studies examining metabolic pathways involving sugar alcohols and their derivatives, providing insights into carbohydrate metabolism.
  • Enzyme Inhibition Studies : Its structural features may allow it to act as an inhibitor for specific enzymes, which can be studied to understand enzyme kinetics and inhibition mechanisms.

Material Science

  • Polymer Chemistry : The unique structure of (2R,3S,5S)-5-Ethynyl-2-(hydroxymethyl)oxolan-3-ol makes it suitable for synthesizing novel polymers with tailored properties for use in coatings or biomedical applications.
  • Nanotechnology : Its potential for functionalization allows it to be integrated into nanomaterials for drug delivery systems or biosensors.

Case Studies and Research Findings

While specific literature on (2R,3S,5S)-5-Ethynyl-2-(hydroxymethyl)oxolan-3-ol is limited, related compounds have shown promising results in various studies:

  • Nucleoside Analogues : Research on similar compounds has demonstrated their effectiveness as antiviral agents by mimicking natural nucleosides and interfering with viral replication processes.
  • Biochemical Pathways : Studies involving sugar alcohol derivatives have provided insights into their role in human metabolism and their potential therapeutic effects on metabolic disorders.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Piperidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound 473838-65-2 C₁₂H₂₄N₂O₂ 228.33 4-amino, 3,3-dimethyl High steric hindrance; chiral (S)-configuration; stable under ambient conditions
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 4-amino, 4-pyridinyl Aromatic pyridinyl group introduces π-π stacking potential; higher molecular weight
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 4-phenyl, 3-carboxylic acid Carboxylic acid group increases polarity; phenyl substitution enhances hydrophobicity
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate 1171125-92-0 C₁₁H₂₂N₂O₃ 230.31 4-amino, 3-methoxy Methoxy group improves solubility; lower steric bulk compared to dimethyl groups

Functional Group Analysis

  • In contrast, the 4-pyridinyl substituent (CAS 1707580-61-7) introduces planar aromaticity, favoring interactions with biological targets via π-π stacking .
  • Polarity : The carboxylic acid group in CAS 652971-20-5 increases aqueous solubility compared to the dimethyl-substituted compound, which is more lipophilic .
  • Chirality : The (S)-configuration in the target compound contrasts with the (3S,4R) diastereomer in CAS 652971-20-5, highlighting the importance of stereochemistry in receptor binding .

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